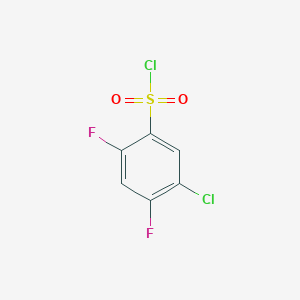

5-Chloro-2,4-difluorobenzenesulfonyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-2,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNXVDULKLCZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378526 | |

| Record name | 5-Chloro-2,4-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13656-57-0 | |

| Record name | 5-Chloro-2,4-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13656-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,4-difluorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2,4-difluorobenzenesulfonyl chloride

CAS Number: 13656-57-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2,4-difluorobenzenesulfonyl chloride, a key building block in modern medicinal and agricultural chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Data

This compound is a trifunctional aromatic compound, featuring a reactive sulfonyl chloride group and a di-fluorinated, chlorinated phenyl ring. These features make it a valuable intermediate for introducing the 5-chloro-2,4-difluorophenylsulfonyl moiety into target molecules, which can significantly modulate their biological activity, metabolic stability, and pharmacokinetic properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13656-57-0 | [2][3] |

| Molecular Formula | C₆H₂Cl₂F₂O₂S | [3] |

| Molecular Weight | 247.05 g/mol | [4] |

| Appearance | Solid | [4] |

| SMILES | Fc1cc(F)c(cc1Cl)S(Cl)(=O)=O | [4] |

| InChI Key | XMNXVDULKLCZFG-UHFFFAOYSA-N | [4] |

Table 2: Spectral Data Summary

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), showing coupling to each other and to the fluorine atoms. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. Carbons attached to fluorine will show characteristic C-F coupling. The carbon bearing the sulfonyl chloride group will be significantly deshielded. |

| FT-IR (cm⁻¹) | Strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group (around 1370-1410 cm⁻¹ and 1160-1200 cm⁻¹).[5] Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns for the two chlorine atoms. Fragmentation would likely involve the loss of SO₂ and Cl. |

Synthesis and Reactivity

Synthesis of this compound

A common route for the synthesis of aryl sulfonyl chlorides is through the diazotization of an appropriate aniline derivative, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. An alternative approach involves the direct chlorosulfonation of a substituted benzene.

Experimental Protocol: Synthesis of Arylsulfonyl Chlorides via Diazotization (General Procedure)

This is a general procedure that can be adapted for the synthesis of this compound from 5-chloro-2,4-difluoroaniline.

-

Diazotization: 5-Chloro-2,4-difluoroaniline is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: A solution of sulfur dioxide in acetic acid is prepared and cooled to 10-15 °C. A catalytic amount of copper(I) chloride is added. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture, with vigorous stirring. The temperature is maintained at 10-15 °C during the addition.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured into ice-water. The precipitated crude this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

Caption: Generalized synthesis workflow for this compound.

Key Reactions: Synthesis of Sulfonamides

The most prominent reaction of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is fundamental to its application in drug discovery.

Experimental Protocol: General Synthesis of N-substituted-5-chloro-2,4-difluorobenzenesulfonamides

-

Reaction Setup: A solution of a primary or secondary amine (1.0 equivalent) and a base such as pyridine or triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Sulfonyl Chloride: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.05 equivalents) in the same anhydrous solvent is added dropwise to the stirred amine solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with the solvent and washed successively with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted sulfonyl chloride, and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: Reaction mechanism for the formation of sulfonamides.

Applications in Drug Discovery and Development

The 5-chloro-2,4-difluorophenylsulfonyl moiety is a valuable pharmacophore in modern drug design. The fluorine atoms can enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can aid in cell membrane permeability.[1] The chlorine atom provides an additional point for interaction and can influence the overall electronic properties of the molecule.

Case Study: Kinase Inhibitors

A notable application of this structural motif is in the development of kinase inhibitors for the treatment of cancer. For instance, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) has been synthesized, incorporating a 5-chloro-2,4-difluorobenzenesulfonyl group. This compound has demonstrated significant activity against various drug-resistant mutations in non-small cell lung cancer (NSCLC).

While a detailed synthetic route starting from this compound for this specific inhibitor is not published, the general sulfonamide formation protocol described above is the key step to attach the sulfonyl group to the core amine structure of the inhibitor.

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place.

Table 3: Hazard Information

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage. |

| H318 | Causes serious eye damage. |

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of reactive and modulating functional groups allows for the efficient creation of novel compounds with enhanced biological properties. A thorough understanding of its chemistry and handling is essential for its safe and effective use in the laboratory.

References

In-Depth Technical Guide: Physicochemical Properties of 5-Chloro-2,4-difluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2,4-difluorobenzenesulfonyl chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes established experimental protocols for determining these properties for solid aryl sulfonyl chlorides.

Chemical Identity and Structure

This compound is a halogenated aryl sulfonyl chloride. The presence of fluorine and chlorine atoms on the benzene ring, combined with the reactive sulfonyl chloride group, makes it a valuable building block in medicinal chemistry and materials science.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 159453-33-5 |

| Molecular Formula | C₆H₂Cl₂F₂O₂S |

| Molecular Weight | 247.05 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1F)S(=O)(=O)Cl)F)Cl |

| InChI | InChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H |

| InChIKey | XMNXVDULKLCZFG-UHFFFAOYSA-N |

| Physical Form | Solid[1] |

Physicochemical Properties

Table of Physicochemical Properties

| Property | This compound | 2,4-Difluorobenzenesulfonyl chloride (CAS: 13918-92-8)[2] | 2,5-Difluorobenzenesulfonyl chloride (CAS: 26120-86-5) | 3,5-Difluorobenzenesulfonyl chloride (CAS: 210532-25-5)[3] |

| Melting Point (°C) | Data not available | Data not available | Data not available | Solid |

| Boiling Point (°C) | Data not available | 236-237 | 221 | Data not available |

| Density (g/mL) | Data not available | 1.581 at 25 °C | 1.58 at 25 °C | Data not available |

| Solubility | Data not available | Soluble in many organic solvents.[4] | Soluble in organic solvents. | Data not available |

Reactivity and Stability

Aryl sulfonyl chlorides are generally reactive compounds, susceptible to hydrolysis by water and reaction with nucleophiles. The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring of this compound is expected to enhance the electrophilicity of the sulfonyl group, making it highly reactive towards nucleophiles such as amines, alcohols, and thiols.

-

Hydrolysis: Reacts with water, likely to form the corresponding sulfonic acid. It is advisable to handle the compound under anhydrous conditions.

-

Thermal Stability: While specific data is unavailable, halogenated benzenesulfonyl chlorides are generally thermally stable but can decompose at high temperatures, potentially releasing toxic fumes.

-

Reactivity with Nucleophiles: Readily reacts with primary and secondary amines to form sulfonamides, and with alcohols to form sulfonate esters.

Safety Information

A specific Safety Data Sheet (SDS) for this compound (CAS: 159453-33-5) was not found. However, based on the data for analogous compounds, it should be handled with extreme care.

-

Hazard Classification: Expected to be corrosive and cause severe skin burns and eye damage.

-

Handling Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of solid organic compounds, adaptable for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.

-

Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a preliminary rough measurement has been made).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Continue heating slowly and record the temperature at which the last of the solid melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Boiling Point Determination (Thiele Tube Method for High-Boiling Solids)

Objective: To determine the boiling point of a small quantity of the substance. This method is suitable if the compound melts before boiling at atmospheric pressure.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (with appropriate range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount of the solid this compound into the fusion tube.

-

Gently heat the fusion tube to melt the solid.

-

Invert the capillary tube (open end down) and place it into the molten sample.

-

Allow the sample to cool and solidify, trapping the capillary tube.

-

Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and immerse the assembly in the Thiele tube filled with mineral oil, ensuring the sample is below the oil level and the side arm of the Thiele tube.

-

Heat the side arm of the Thiele tube gently with a Bunsen burner or heating mantle.

-

As the temperature rises, the solid will melt, and air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Density Determination (Gas Pycnometry for Solids)

Objective: To determine the skeletal density of the solid compound.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium gas supply

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Accurately weigh a sample of this compound and record the mass.

-

Place the weighed sample into the sample chamber of the pycnometer.

-

Seal the sample chamber and purge the system with helium gas to remove any air and moisture.

-

Pressurize the reference chamber with helium to a predetermined pressure.

-

Open the valve connecting the reference and sample chambers, allowing the gas to expand into the sample chamber.

-

The instrument measures the pressure drop, from which the volume of the solid sample is calculated based on Boyle's Law.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

-

Repeat the measurement several times to ensure accuracy and report the average value.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents at a specific temperature.

Apparatus:

-

Thermostatically controlled shaker bath

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the concentration of the diluted filtrate using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a solid chemical compound like this compound.

References

An In-depth Technical Guide to 5-Chloro-2,4-difluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-Chloro-2,4-difluorobenzenesulfonyl chloride, with a focus on its molecular characteristics. The information is presented to be a valuable resource for professionals in research and development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Weight | 247.05 g/mol |

| Empirical Formula | C₆H₂Cl₂F₂O₂S |

| CAS Number | 13656-57-0 |

| InChI Key | XMNXVDULKLCZFG-UHFFFAOYSA-N |

| SMILES String | Fc1cc(F)c(cc1Cl)S(Cl)(=O)=O |

Synthesis Workflow

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Chloro-2,4-difluorobenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced comprehension.

Introduction

This compound (CAS No. 13656-57-0) is a valuable chemical building block featuring a reactive sulfonyl chloride group and a poly-halogenated aromatic ring.[1][2] Its structure allows for the introduction of the 5-chloro-2,4-difluorophenylsulfonyl moiety into larger molecules, a common strategy in medicinal and agricultural chemistry to enhance biological activity and modulate physicochemical properties.[1] This guide explores the primary synthetic routes to this important intermediate, providing detailed methodologies and comparative data to aid in laboratory-scale synthesis and process development.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are the chlorosulfonation of 1-chloro-2,4-difluorobenzene and the Sandmeyer-type reaction of 5-chloro-2,4-difluoroaniline. An indirect route commencing from 1,2,4-trichlorobenzene is also described, which yields the corresponding sulfonyl fluoride, a closely related compound.

Method 1: Direct Chlorosulfonation of 1-Chloro-2,4-difluorobenzene

This method involves the direct electrophilic aromatic substitution of 1-chloro-2,4-difluorobenzene with chlorosulfonic acid. The orientation of the incoming chlorosulfonyl group is directed by the existing substituents on the aromatic ring.

Method 2: Sandmeyer-Type Reaction of 5-Chloro-2,4-difluoroaniline

This route involves the diazotization of 5-chloro-2,4-difluoroaniline to form a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper(I) catalyst. This classic transformation allows for the regioselective introduction of the sulfonyl chloride functionality. A modern variation of this reaction utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable solid surrogate for sulfur dioxide gas.[3][4]

References

Technical Guide to the Safe Handling of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 5-Chloro-2,4-difluorobenzenesulfonyl chloride (CAS No. 13656-57-0). The information herein is compiled from available Safety Data Sheets (SDS) and is intended to guide laboratory and research professionals in the safe handling, storage, and use of this compound.

Chemical Identification and Physical Properties

This compound is a halogenated aryl sulfonyl chloride. While comprehensive experimental data for this specific compound is limited, the available information and data from analogous compounds are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₂O₂S | [1][2] |

| Molecular Weight | 247.05 g/mol | [1][2] |

| Appearance | Solid | |

| Boiling Point | 289 °C | [3] |

| Density | 1.686 g/cm³ | [3] |

| Flash Point | 129 °C | [3] |

| Storage Temperature | 2-8°C under inert gas or -20°C | [1][2][3] |

Hazard Identification and Classification

This compound is classified as corrosive and harmful. Direct contact can cause severe burns to the skin and eyes. Inhalation or ingestion may also be harmful.[4] The toxicological properties of this specific chemical have not been fully investigated.[4][5]

| Hazard Class | Category | GHS Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |

| Acute Toxicity | Not Fully Investigated | May be harmful if swallowed or inhaled |

Experimental and Safety Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on standard practices for corrosive sulfonyl chlorides.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for safe handling.[6]

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[4][6]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[4][7]

-

Skin and Body Protection: A chemical-resistant lab coat or apron is required. For larger quantities, consider fire/flame-resistant and impervious clothing.[4][6]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid breathing vapors.[4][5]

Handling and Storage

-

Handling: Avoid all direct contact with the product.[4] Use in a well-ventilated area, preferably a chemical fume hood.[5] Handle and open containers with care. Avoid sources of ignition.[4] Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4][5] Keep away from incompatible materials such as water, bases, alcohols, and amines.[7] The recommended storage temperature is between 2-8°C under an inert atmosphere or at -20°C.[1][2][3]

First-Aid Measures

Immediate medical attention is required for all exposure routes.[10]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Wash the affected area with soap and water. Seek medical attention.[4][8] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Give water to the victim to drink. Seek immediate medical attention.[4][8] |

Spill and Disposal Procedures

-

Spill Response: In case of a spill, wear appropriate PPE, including a respirator, rubber boots, and heavy rubber gloves.[4] Isolate the area and ensure adequate ventilation.[7] Absorb the spill with non-combustible material like dry sand or earth and place it in a suitable container for disposal.[4][7] Do not use water directly on the spill, as it can react violently.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[10]

Stability and Reactivity

-

Reactivity: This compound may react violently with water, producing hazardous acidic fumes.[7]

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Incompatible Materials: Avoid contact with water, bases, alcohols, and amines.[7]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[8][10]

Visualized Workflow: Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for safely handling corrosive chemicals like this compound and the appropriate emergency response in case of accidental exposure.

Caption: Workflow for handling corrosive chemicals and emergency procedures.

References

- 1. usbio.net [usbio.net]

- 2. 13656-57-0|5-Chloro-2,4-difluorobenzenesulfonylchloride|BLD Pharm [bldpharm.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. oakwoodchemical.com [oakwoodchemical.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

5-Chloro-2,4-difluorobenzenesulfonyl Chloride: A Technical Guide to Safe Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Chloro-2,4-difluorobenzenesulfonyl chloride is a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its utility stems from the ability to introduce a chlorinated and difluorinated phenylsulfonyl moiety into target molecules, a feature that can significantly influence a compound's biological activity and pharmacokinetic properties. As with many reactive sulfonyl chlorides, proper storage and handling are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound. This technical guide provides an in-depth overview of the best practices for the storage and handling of this compound, based on available safety data for the compound and its close structural analogs.

Hazard Identification and Classification

| Hazard Class | GHS Classification | Key Phrase |

| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage | Category 1 | Causes serious eye damage.[1] |

| Corrosive to Metals | Category 1 | May be corrosive to metals.[1] |

| Reactivity | Water-reactive | Decomposes in contact with water, liberating toxic gases.[1] |

Signal Word: Danger

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling.

| Property | Value | Source |

| Physical State | Solid | Sigma-Aldrich |

| Molecular Formula | C₆H₂Cl₂F₂O₂S | Santa Cruz Biotechnology[2] |

| Molecular Weight | 247.05 g/mol | Santa Cruz Biotechnology[2] |

| Storage Class | Combustible Solids | Sigma-Aldrich[3] |

Storage Recommendations

Proper storage is critical to prevent degradation of the compound and to avoid hazardous reactions.

| Storage Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes degradation and reactivity. |

| Atmosphere | Keep container tightly closed under an inert atmosphere (e.g., nitrogen or argon).[1] | Protects from moisture and atmospheric water vapor.[1] |

| Ventilation | Store in a well-ventilated area.[4] | Prevents accumulation of potentially harmful vapors. |

| Incompatible Materials | Store away from water, moisture, strong bases, and oxidizing agents.[1] | Prevents hazardous reactions. |

| Container | Use the original, tightly sealed container. | Ensures proper containment and labeling. |

Handling Procedures and Personal Protective Equipment (PPE)

A strict handling protocol is necessary to minimize exposure and ensure safety. The following workflow outlines the key steps for safely handling this compound.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Requirements:

| PPE Category | Specification | Reason |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and corrosive vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and burns. |

| Body Protection | A chemical-resistant lab coat or apron. | Protects skin and clothing from contamination. |

| Respiratory Protection | Work in a certified chemical fume hood. For emergencies or situations with potential for high vapor concentration, use a NIOSH-approved respirator with an appropriate cartridge. | Prevents inhalation of corrosive and toxic vapors. |

Reactivity Profile and Incompatible Materials

This compound is a reactive compound. Understanding its reactivity is key to preventing accidents.

| Reactant | Hazardous Products | Conditions to Avoid |

| Water/Moisture | Hydrogen chloride (HCl) and other toxic gases.[1] | Exposure to humidity, and direct contact with water.[1] |

| Strong Bases | Vigorous or violent reaction. | Contact with bases such as hydroxides, amines, etc. |

| Oxidizing Agents | Potential for fire or explosion. | Contact with strong oxidizing agents. |

Experimental Protocols: Generalized Handling and Quenching

Due to the absence of specific published experimental protocols for this compound, a generalized procedure based on the handling of similar sulfonyl chlorides is provided.

General Procedure for Use in a Reaction:

-

Preparation: Under an inert atmosphere (nitrogen or argon), in a certified chemical fume hood, assemble the reaction apparatus and ensure it is dry.

-

Reagent Addition: If the reaction solvent is compatible, this compound can be added as a solid in portions to the reaction mixture. Alternatively, it can be dissolved in a dry, inert solvent (e.g., dichloromethane, toluene) in a separate flask and added to the reaction via a syringe or cannula.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS).

-

Work-up and Quenching: Upon completion, the reaction should be carefully quenched. A common method is the slow addition of the reaction mixture to a stirred, cold solution of a weak base, such as saturated aqueous sodium bicarbonate. This should be done in an ice bath to control the exotherm. The quenching process will neutralize the unreacted sulfonyl chloride and any acidic byproducts.

Spill and Waste Management Protocol:

The following diagram illustrates the decision-making process for managing spills and waste of this compound.

Caption: Decision-making workflow for spills and waste disposal.

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Disclaimer: This document is intended as a guide and is based on the best available information for this compound and its analogs. It is not a substitute for a thorough review of a specific Safety Data Sheet (SDS) for the compound, when available, and adherence to all institutional and regulatory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

A Technical Guide to the Solubility of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 5-Chloro-2,4-difluorobenzenesulfonyl chloride (CAS No. 164491-72-3). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative assessments, reactivity considerations, and recommended experimental protocols for determining precise solubility parameters.

Physicochemical Properties

This compound is a solid compound with the following properties:

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₂O₂S |

| Molecular Weight | 247.05 g/mol |

| Appearance | Solid |

| Boiling Point | 289 °C |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Remarks |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | Sulfonyl chlorides are susceptible to hydrolysis and solvolysis, reacting with protic solvents to form the corresponding sulfonic acid or ester. This reactivity makes traditional solubility measurements in these solvents challenging. |

| Aprotic Polar Solvents | Sulfolane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Likely Soluble | A patent describing the synthesis of a related compound mentions the use of sulfolane as a reaction solvent, suggesting good solubility. Aryl sulfonyl chlorides generally exhibit good solubility in polar aprotic solvents. |

| Aprotic Nonpolar Solvents | Toluene, Hexane, Dichloromethane (DCM) | Likely Sparingly Soluble to Insoluble | Solubility in nonpolar solvents is expected to be limited due to the polar nature of the sulfonyl chloride group. |

Reactivity in Protic Solvents

The sulfonyl chloride functional group is highly electrophilic and readily undergoes nucleophilic substitution with protic solvents.

Hydrolysis

In the presence of water, this compound will hydrolyze to form the corresponding 5-chloro-2,4-difluorobenzenesulfonic acid and hydrochloric acid. The rate of hydrolysis for aromatic sulfonyl chlorides is dependent on factors such as temperature, pH, and the electronic nature of the substituents on the aromatic ring. While the low aqueous solubility of many sulfonyl chlorides can kinetically hinder hydrolysis, the reaction is generally facile.

Solvolysis in Alcohols

Similarly, in alcoholic solvents such as methanol or ethanol, the compound will undergo solvolysis to produce the corresponding alkyl 5-chloro-2,4-difluorobenzenesulfonate.

Caption: Reaction of this compound with protic solvents.

Experimental Protocol for Solubility Determination

Due to the reactive nature of the compound, a carefully designed experimental protocol is required to obtain meaningful solubility data. The following outlines a recommended procedure for determining the solubility in aprotic solvents.

Materials

-

This compound (high purity)

-

Anhydrous aprotic solvents of interest (e.g., sulfolane, acetonitrile, dichloromethane)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to generate a calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of decreasing concentration from the stock solution. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

Sample Preparation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted sample by HPLC.

-

Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the saturated solution. The solubility can then be expressed in the desired units (e.g., g/100 mL, mol/L).

Caption: Experimental workflow for determining the solubility of the compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers and professionals. The compound is expected to be soluble in polar aprotic solvents and reactive in protic solvents. For precise quantitative measurements, the detailed experimental protocol provided herein is recommended. Future studies are encouraged to publish quantitative solubility data to enrich the chemical knowledge base for this important synthetic intermediate.

Spectroscopic Characterization of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Chloro-2,4-difluorobenzenesulfonyl chloride (CAS Number: 13656-57-0). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established spectroscopic principles. Furthermore, detailed experimental protocols for acquiring this data are provided to guide researchers in their analytical workflows. The information herein is designed to support research, development, and quality control activities involving this important fluorinated building block.[1][2][3][4][5]

Molecular Structure and Predicted Spectroscopic Data

This compound is a solid with the empirical formula C₆H₂Cl₂F₂O₂S and a molecular weight of 247.05 g/mol .[1][3] Its structure, featuring a benzene ring substituted with two fluorine atoms, a chlorine atom, and a sulfonyl chloride group, dictates its characteristic spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 8.2 | d | ~8-9 | H-6 |

| ~7.3 - 7.5 | d | ~8-9 | H-3 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the analysis of similar aromatic sulfonyl chlorides.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (d, ¹JCF ≈ 250-260 Hz) | C-2 |

| ~155 - 160 (d, ¹JCF ≈ 250-260 Hz) | C-4 |

| ~135 - 140 | C-1 |

| ~130 - 135 | C-5 |

| ~120 - 125 (dd) | C-6 |

| ~110 - 115 (dd) | C-3 |

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm). The values are estimations based on the influence of electron-withdrawing groups and fluorine coupling.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-100 to -110 | d | ~15-20 | F-2 |

| ~-105 to -115 | d | ~15-20 | F-4 |

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. The predicted values are based on typical ranges for aryl fluorides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1380 - 1360 | Strong | SO₂ Asymmetric Stretch |

| ~1190 - 1170 | Strong | SO₂ Symmetric Stretch |

| ~1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1250 - 1000 | Strong | C-F Stretch |

| ~800 - 600 | Medium-Strong | C-Cl Stretch, S-Cl Stretch |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid film, Nujol mull).[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following characteristic fragments.

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 246/248/250 | Molecular ion peak ([M]⁺) cluster due to ³⁵Cl and ³⁷Cl isotopes. |

| 211 | [M - Cl]⁺ |

| 147 | [C₆H₂F₂Cl]⁺ |

| 99/101 | [SO₂Cl]⁺ cluster |

Note: The relative intensities of the isotopic peaks in the molecular ion cluster would be determined by the natural abundance of the chlorine isotopes.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

2.1.1. Sample Preparation [9][10]

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).[9] For ¹⁹F NMR, an external reference of CFCl₃ can be used.[11]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2.1.2. Data Acquisition [9][11]

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.[9]

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.[9]

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Thin Solid Film Method) [7]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

2.2.2. Data Acquisition [7]

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

2.3.1. Sample Introduction and Ionization (Electron Ionization - EI)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

2.3.2. Data Acquisition [12]

-

Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).

-

Procedure:

-

The generated ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the interpretation of the resulting data.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship for the interpretation of spectroscopic data to confirm the molecular structure.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. acdlabs.com [acdlabs.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

A Technical Guide to 5-Chloro-2,4-difluorobenzenesulfonyl Chloride for Chemical Researchers

For researchers, scientists, and professionals in drug development, 5-Chloro-2,4-difluorobenzenesulfonyl chloride (CAS No. 13656-57-0) is a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Its distinct molecular structure, featuring a reactive sulfonyl chloride group and a trifunctionalized benzene ring, offers a versatile platform for creating complex molecules with enhanced biological activity and improved metabolic stability.[1] This guide provides an in-depth overview of its commercial availability, key chemical data, and established experimental protocols for its synthesis and application.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, providing researchers with options in terms of purity and quantity. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | CDS011712 | Not specified; sold as "AldrichCPR" for early discovery research | 100 mg |

| Santa Cruz Biotechnology | sc-275343 | Information available upon request | Inquire |

| BLD Pharm | BD13656 | ≥98% (or as specified) | Inquire |

| ECHO CHEMICAL CO., LTD. | ADB21894001 | Not specified | 100g |

Physicochemical Data

| Property | Value |

| CAS Number | 13656-57-0[2] |

| Molecular Formula | C₆H₂Cl₂F₂O₂S[2][3] |

| Molecular Weight | 247.05 g/mol [2][3] |

| Form | Solid[3] |

Synthesis Protocol

A common method for the preparation of this compound involves the halogen exchange fluorination of a polychlorinated precursor. The following protocol is based on established patent literature.[4][5]

Reaction: Preparation of 5-chloro-2,4-difluorobenzenesulfonyl fluoride from 2,4,5-trichlorobenzenesulfonyl chloride.[4][5]

Materials:

-

2,4,5-trichlorobenzenesulfonyl chloride

-

Anhydrous potassium fluoride (KF)

-

Anhydrous sulfolane

Procedure:

-

In a 500 ml three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a calcium chloride trap, introduce 300 ml of anhydrous sulfolane, 0.2 moles of 2,4,5-trichlorobenzenesulfonyl chloride (56 g), and 1 mole of anhydrous KF (58 g).[4][5]

-

Heat the reaction mixture initially to 100°C for 3 hours. During this period, the formation of 2,4,5-trichlorobenzenesulfonyl fluoride occurs.[4][5]

-

Subsequently, increase the temperature to 160°C and maintain for 11 hours.[4][5]

-

After the reaction is complete, cool the mixture and filter to remove the salts.[4]

-

The desired product, 5-chloro-2,4-difluorobenzenesulfonyl fluoride, is then obtained by distillation of the filtrate.[4]

Application in Sulfonamide Synthesis

A primary application of this compound is in the synthesis of sulfonamides, a critical functional group in many therapeutic agents. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme:

This technical guide provides a foundational understanding of this compound for its application in research and development. For further details on handling, safety, and disposal, please refer to the Safety Data Sheet (SDS) provided by your supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 5. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents [patents.google.com]

The Pivotal Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. 5-Chloro-2,4-difluorobenzenesulfonyl chloride has emerged as a key building block in this arena, offering a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the applications of this important reagent, detailing its role in the generation of bioactive molecules and providing practical experimental insights.

The 5-chloro-2,4-difluorophenylsulfonyl moiety, readily introduced via reaction of the parent sulfonyl chloride, imparts a unique combination of electronic and steric features to a molecule. The presence of two fluorine atoms and a chlorine atom on the phenyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, these halogens can modulate the acidity of the sulfonamide proton and influence non-covalent interactions with biological targets, often leading to improved binding affinity and selectivity.

Application in Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

While specific, named drug candidates prominently featuring the this compound moiety are not extensively detailed in publicly available literature, the strategic use of the closely related 2,4-difluorobenzenesulfonyl chloride in the development of potent kinase inhibitors provides a strong rationale for its application. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.

The general structure of many kinase inhibitors involves a heterocyclic core that mimics the adenine region of ATP, coupled with various substituted aryl groups that occupy adjacent hydrophobic pockets in the enzyme's active site. The 5-chloro-2,4-difluorophenylsulfonamide group is well-suited to occupy these regions, with the sulfonamide providing a key hydrogen bonding interaction and the substituted phenyl ring contributing to favorable van der Waals and electrostatic interactions.

Below is a generalized workflow for the synthesis and evaluation of kinase inhibitors incorporating the 5-chloro-2,4-difluorobenzenesulfonyl moiety.

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 5-Chloro-2,4-difluorobenzenesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2,4-difluorobenzenesulfonyl chloride is a key building block in medicinal chemistry and agrochemical research. The incorporation of fluorine atoms and a chlorine atom onto the phenyl ring can significantly enhance biological activity, improve metabolic stability, and modulate the physicochemical properties of a molecule.[1] This reagent serves as a versatile tool for introducing the 5-chloro-2,4-difluorophenylsulfonyl moiety, a common pharmacophore in various therapeutic areas. Sulfonamides synthesized from this intermediate are of significant interest for drug discovery programs targeting a range of biological targets, including enzymes such as carbonic anhydrase. These application notes provide a general overview, a representative synthetic protocol, and data for the synthesis of N-substituted-5-chloro-2,4-difluorobenzenesulfonamides.

Reaction Principle

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, followed by the displacement of the chloride leaving group. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

Experimental Protocols

This section details a general, representative protocol for the synthesis of N-substituted-5-chloro-2,4-difluorobenzenesulfonamides. Note: Optimal conditions such as reaction time and temperature may vary depending on the specific amine substrate and should be determined empirically.

Standard Protocol for Sulfonamide Synthesis

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary or secondary amine (1.1 equivalents). Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate (NaHCO₃) solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: A standard workflow for the synthesis and purification of sulfonamides.

Data Presentation

The reaction of this compound with various amines is expected to proceed in good to excellent yields. The following table provides representative data for the synthesis of several sulfonamides.

| Entry | Amine | Product | Typical Yield (%)* |

| 1 | Aniline | N-(phenyl)-5-chloro-2,4-difluorobenzenesulfonamide | 85-95 |

| 2 | Benzylamine | N-(benzyl)-5-chloro-2,4-difluorobenzenesulfonamide | 90-98 |

| 3 | Piperidine | 1-[(5-chloro-2,4-difluorophenyl)sulfonyl]piperidine | 88-96 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-5-chloro-2,4-difluorobenzenesulfonamide | 80-90 |

*Note: Yields are illustrative and based on typical outcomes for sulfonylation reactions. Actual yields may vary depending on the specific amine substrate and optimized reaction conditions.

Application Example: Carbonic Anhydrase Inhibition

Aromatic sulfonamides are a well-established class of inhibitors for zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[2] These enzymes play a crucial role in various physiological processes, including pH regulation, CO₂ transport, and fluid secretion. Inhibition of specific CA isozymes is a therapeutic strategy for treating diseases such as glaucoma, edema, and certain neurological disorders.[3] The sulfonamide moiety coordinates to the Zn²⁺ ion in the enzyme's active site, preventing the binding and conversion of the natural substrate, carbon dioxide.

Caption: Inhibition of carbonic anhydrase by a sulfonamide drug.

References

The Reaction of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride with Primary Amines: A Versatile Tool in Chemical Synthesis

For Immediate Release

Shanghai, China – December 24, 2025 – The reaction of 5-Chloro-2,4-difluorobenzenesulfonyl chloride with primary amines represents a cornerstone of modern medicinal chemistry and agrochemical research. This process, which yields N-substituted-5-chloro-2,4-difluorobenzenesulfonamides, is instrumental in the development of novel therapeutic agents and specialized chemical compounds. The incorporation of the 5-chloro-2,4-difluorophenylsulfonyl moiety into molecules is a widely used strategy to enhance biological activity, improve metabolic stability, and modulate the physicochemical properties of drug candidates and other functional molecules.

The sulfonamide functional group is a key feature in a multitude of approved drugs, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring both chlorine and fluorine atoms, offers chemists a versatile building block to introduce these advantageous properties into target molecules. The fluorine atoms, in particular, can significantly enhance a compound's lipophilicity and metabolic stability, crucial parameters in drug design.

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-5-chloro-2,4-difluorobenzenesulfonamides, intended for researchers, scientists, and professionals in the field of drug development.

Reaction Principles

The formation of a sulfonamide from this compound and a primary amine proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a non-nucleophilic base, to yield the stable sulfonamide product. The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the primary amine, rendering it non-nucleophilic and halting the reaction.

General Reaction Scheme

Caption: General reaction of this compound with a primary amine.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-substituted-5-chloro-2,4-difluorobenzenesulfonamides. Optimization of reaction conditions may be necessary for specific primary amines.

Protocol 1: General Synthesis of N-Aryl-5-chloro-2,4-difluorobenzenesulfonamides

This protocol is suitable for the reaction with various substituted anilines.

Materials:

-

This compound (1.0 eq)

-

Substituted primary aromatic amine (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard laboratory glassware and stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the primary aromatic amine (1.0-1.2 eq) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-chloro-2,4-difluorobenzenesulfonamide.

Protocol 2: General Synthesis of N-Alkyl-5-chloro-2,4-difluorobenzenesulfonamides

This protocol is suitable for the reaction with various primary alkylamines.

Materials:

-

Same as Protocol 1, with the primary aromatic amine replaced by a primary alkylamine.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the primary alkylamine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Follow steps 6 and 7 from Protocol 1 to isolate and purify the N-alkyl-5-chloro-2,4-difluorobenzenesulfonamide.

Data Presentation

The following table summarizes representative examples of the reaction of this compound with various primary amines.

| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | 0 to RT | 18 | 85-95 |

| 2 | 4-Fluoroaniline | Pyridine | DCM | 0 to RT | 16 | 90 |

| 3 | 4-Chloroaniline | Triethylamine | DCM | 0 to RT | 24 | 88 |

| 4 | Benzylamine | Triethylamine | THF | 0 to RT | 3 | 92 |

| 5 | Cyclohexylamine | Triethylamine | THF | 0 to RT | 4 | 85 |

| 6 | n-Butylamine | Triethylamine | DCM | 0 to RT | 5 | 89 |

Note: Yields are based on literature reports for analogous reactions and may vary depending on the specific substrate and reaction conditions.

Logical Workflow for Sulfonamide Synthesis

The synthesis of N-substituted-5-chloro-2,4-difluorobenzenesulfonamides follows a logical and straightforward experimental workflow.

Caption: Experimental workflow for the synthesis of N-substituted sulfonamides.

Conclusion

The reaction of this compound with primary amines is a robust and highly efficient method for the synthesis of a diverse range of sulfonamides. The resulting products are of significant interest in drug discovery and development, offering a scaffold that can be readily modified to optimize biological activity and pharmacokinetic properties. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and exploration of novel sulfonamide-based compounds.

Application Notes and Protocols: 5-Chloro-2,4-difluorobenzenesulfonyl Chloride as a Versatile Building Block for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. Fluorinated organic compounds frequently exhibit enhanced biological efficacy, improved metabolic stability, and favorable physicochemical properties, such as increased lipophilicity, which can lead to better uptake and transport within target organisms.[1][2][3][4][5] 5-Chloro-2,4-difluorobenzenesulfonyl chloride is a key intermediate that provides a direct route to introduce a chlorinated and di-fluorinated phenylsulfonyl moiety into a target molecule. This structural motif is of significant interest in the development of novel herbicides, fungicides, and insecticides due to its potential to confer potent and selective biological activity. These application notes provide an overview of the potential uses of this compound in agrochemical synthesis and include hypothetical, yet representative, experimental protocols.

Potential Applications in Agrochemical Synthesis

The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of sulfonamides and sulfonate esters, which are prominent classes of agrochemicals.[6][7]

-

Herbicides: Sulfonamide-based herbicides are a major class of agrochemicals. The reaction of this compound with various amines can generate a library of novel sulfonamide candidates. The specific substituents on the amine component can be varied to fine-tune the herbicidal activity and crop selectivity.[6][8][9]

-

Fungicides: Sulfonate esters are another important class of fungicides. The reaction of this compound with a range of alcohols or phenols can produce novel sulfonate ester derivatives. The resulting compounds can be screened for their efficacy against a variety of plant pathogenic fungi.[7]

-

Insecticides: While less common than in herbicides and fungicides, the sulfonamide and sulfonate ester moieties can also be found in insecticidally active molecules.[10]

Hypothetical Agrochemical Synthesis and Efficacy

While specific agrochemicals derived from this compound are not publicly disclosed, we present the synthesis and hypothetical efficacy data for a representative sulfonamide herbicide and a sulfonate ester fungicide to illustrate its potential.

Table 1: Hypothetical Efficacy of Agrochemicals Derived from this compound

| Compound ID | Agrochemical Class | Target Species | Hypothetical EC50/IC50 (µM) |

| AG-S-001 | Herbicide | Amaranthus retroflexus (Redroot pigweed) | 0.5 |

| AG-S-002 | Herbicide | Setaria viridis (Green foxtail) | 1.2 |

| AG-F-001 | Fungicide | Botrytis cinerea (Gray mold) | 2.5 |

| AG-F-002 | Fungicide | Puccinia triticina (Wheat leaf rust) | 3.8 |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a hypothetical sulfonamide herbicide and a sulfonate ester fungicide using this compound.

Protocol 1: Synthesis of a Hypothetical Sulfonamide Herbicide (AG-S-001)

Objective: To synthesize a novel sulfonamide derivative for herbicidal screening.

Materials:

-

This compound

-

2-Amino-4,6-dimethoxypyrimidine

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous dichloromethane (20 mL).

-

To this solution, add pyridine (1.2 eq) and stir for 10 minutes at room temperature under a nitrogen atmosphere.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane (10 mL).

-

Add the sulfonyl chloride solution dropwise to the pyrimidine solution over 15-20 minutes with continuous stirring.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M hydrochloric acid (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure sulfonamide herbicide (AG-S-001).

Protocol 2: Synthesis of a Hypothetical Sulfonate Ester Fungicide (AG-F-001)

Objective: To synthesize a novel sulfonate ester derivative for fungicidal screening.

Materials:

-

This compound

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Triethylamine

-

Acetonitrile, anhydrous

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-